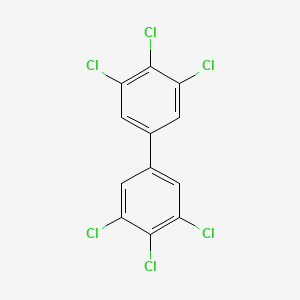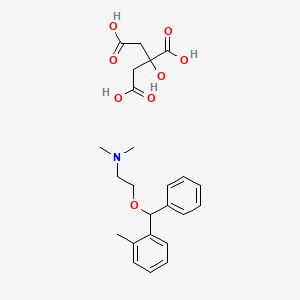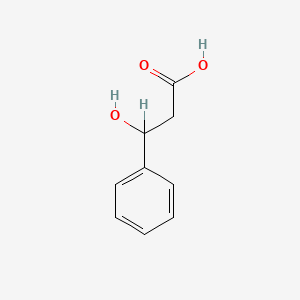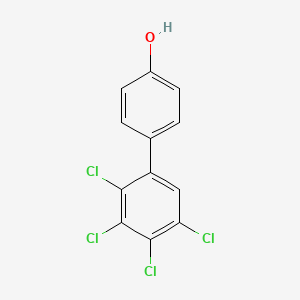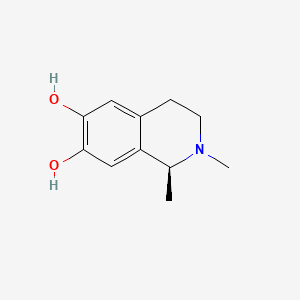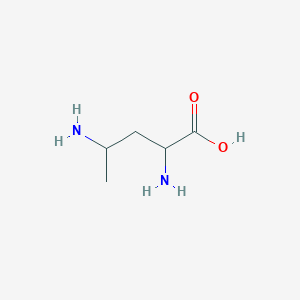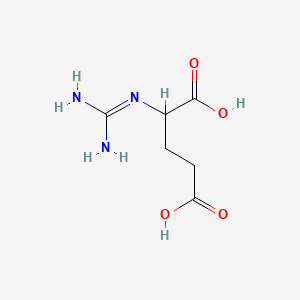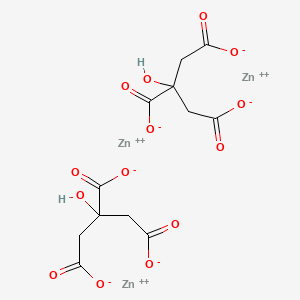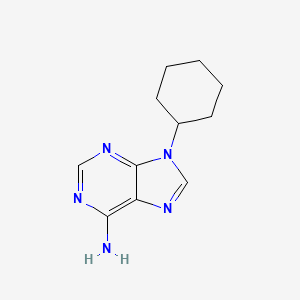![molecular formula C11H7ClN4 B1202119 3-Chloro-6-phenyl-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B1202119.png)
3-Chloro-6-phenyl-[1,2,4]triazolo[4,3-b]pyridazine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-chloro-6-phenyl-[1,2,4]triazolo[4,3-b]pyridazine is a member of pyridazines and a ring assembly.
Wissenschaftliche Forschungsanwendungen
Antiviral Activity
This compound has been used in the synthesis of derivatives that exhibit promising antiviral activity. For instance, certain derivatives have shown significant efficacy against hepatitis-A virus (HAV). This was determined using plaque reduction infectivity assays to measure virus count reduction upon treatment with these compounds (Shamroukh & Ali, 2008).
Biological Properties and Structural Analysis
The derivatives of this compound have shown considerable biological properties, such as anti-tumor and anti-inflammatory activity. Studies involving the synthesis, structural characterization, and theoretical calculations of these derivatives have been conducted to better understand their properties (Sallam et al., 2021).
Anticonvulsant Activity
Some pyridazine derivatives synthesized from chloropyridazines, including this compound, have been evaluated for their anticonvulsant properties. These studies revealed significant anticonvulsant activity in mice (Rubat et al., 1990).
Anti-Diabetic Properties
Derivatives of this compound have been synthesized and evaluated for their potential as anti-diabetic medications. This includes testing their inhibition potential of Dipeptidyl peptidase-4 (DPP-4), a key enzyme in the regulation of insulin secretion (Bindu et al., 2019).
Antimicrobial Activity
Synthesized derivatives have been evaluated for their antituberculostatic, antifungal, and antibacterial activities. These studies aim to explore the potential of these compounds in treating microbial infections (Islam & Siddiqui, 2010).
Cytotoxicity Studies
Research has been conducted to evaluate the cytotoxicity of various derivatives of this compound against different cancer cell lines. These studies help in understanding the potential of these compounds as cytotoxic agents (Mamta et al., 2019).
Eigenschaften
Produktname |
3-Chloro-6-phenyl-[1,2,4]triazolo[4,3-b]pyridazine |
|---|---|
Molekularformel |
C11H7ClN4 |
Molekulargewicht |
230.65 g/mol |
IUPAC-Name |
3-chloro-6-phenyl-[1,2,4]triazolo[4,3-b]pyridazine |
InChI |
InChI=1S/C11H7ClN4/c12-11-14-13-10-7-6-9(15-16(10)11)8-4-2-1-3-5-8/h1-7H |
InChI-Schlüssel |
IWCCSYIXLLUUAF-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)C2=NN3C(=NN=C3Cl)C=C2 |
Kanonische SMILES |
C1=CC=C(C=C1)C2=NN3C(=NN=C3Cl)C=C2 |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



